molecular formula C3H8ClF2N B1469771 1,1-Difluoropropan-2-amine hydrochloride CAS No. 1384427-90-0

1,1-Difluoropropan-2-amine hydrochloride

Cat. No.: B1469771
CAS No.: 1384427-90-0
M. Wt: 131.55 g/mol
InChI Key: XCDBHLMHUYKGAR-UHFFFAOYSA-N
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Description

1,1-Difluoropropan-2-amine hydrochloride (CAS 2287236-82-0) is a chiral fluorinated amine building block of high importance in medicinal chemistry and drug discovery. With a molecular formula of C3H8ClF2N and a molecular weight of 131.55 g/mol, this compound serves as a versatile synthon for introducing a 1,1-difluoroethylamine motif into target molecules . The incorporation of fluorine atoms into lead compounds is a well-established strategy in pharmaceutical development to fine-tune critical properties such as metabolic stability, lipophilicity, and membrane permeability . Currently, fluorine-containing compounds constitute around 25% of all small-molecule drugs on the market, underscoring the value of fluorinated intermediates like this compound . Researchers utilize this compound to synthesize and explore novel bioactive molecules for various therapeutic areas. It is supplied as a solid and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1,1-difluoropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBHLMHUYKGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-90-0
Record name 1,1-difluoropropan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoropropan-2-amine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1,1-difluoropropan-2-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

1,1-Difluoropropan-2-amine hydrochloride has diverse scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The number and position of fluorine atoms significantly influence electronic properties. For instance, trifluoromethyl groups (e.g., in (R)-1,1,1-Trifluoropropan-2-amine HCl) enhance lipophilicity and metabolic stability compared to difluoro or monofluoro analogs .
  • Aromatic vs.

Physicochemical Properties

Solubility and Stability

  • 1,1-Difluoropropan-2-amine HCl : Hydrochloride salts generally exhibit high water solubility. Predicted collision cross-section (CCS) for the [M+H]+ adduct is 117.0 Ų , suggesting moderate polarity .
  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl : The aromatic ring reduces aqueous solubility compared to aliphatic analogs but enhances lipid membrane permeability .
  • (R)-1,1,1-Trifluoropropan-2-amine HCl : The trifluoromethyl group increases hydrophobicity (logP ~1.8), favoring blood-brain barrier penetration .

Stereochemical Considerations

  • The (S)-enantiomer of 1,1-Difluoropropan-2-amine HCl (CAS 3D-MRD23682) is priced at €2,849.00/g , reflecting the premium for chiral purity in pharmaceutical synthesis .
  • Enantiomers of trifluoropropanamine derivatives (e.g., [125353-44-8] vs. [177469-12-4]) show distinct biological activities, underscoring the importance of stereochemistry in drug design .

Biological Activity

1,1-Difluoropropan-2-amine hydrochloride, also known as (S)-1,1-difluoropropan-2-amine hydrochloride, is a fluorinated chiral amine with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

The compound has the molecular formula C₃H₈ClF₂N and a molecular weight of approximately 95.09 g/mol. Its structure features two fluorine atoms attached to the first carbon of the propan-2-amine backbone, which enhances its biological activity through increased binding affinity to various molecular targets.

This compound interacts with specific enzymes and receptors, which can modulate various biochemical pathways. The presence of fluorine atoms increases the compound’s binding affinity and selectivity, making it a potent inhibitor in enzyme inhibition studies.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in inflammatory processes. For example, it acts as a dual inhibitor of CXCR1/CXCR2 receptors, which are implicated in chronic inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease .
  • Receptor Binding : The unique fluorination pattern allows the compound to selectively bind to certain receptors, potentially leading to therapeutic effects in neurological disorders.

Therapeutic Potential

This compound has been explored for various therapeutic applications:

  • Neurological Disorders : Research indicates potential applications in treating conditions like Alzheimer’s disease by modulating receptor activity involved in neuroinflammation.
  • Cancer Treatment : Its ability to inhibit specific pathways may offer new avenues for cancer therapy, particularly through its action on BCL6 inhibition pathways .

Case Studies

  • In Vivo Studies : A pharmacokinetic study demonstrated that dosing with this compound at 5 mg/kg resulted in improved bioavailability compared to other compounds in the same class. The study highlighted its moderate solubility but favorable clearance rates in animal models .
  • Inflammation Models : In models of inflammatory pain, the compound exhibited significant reductions in neutrophil chemotaxis, suggesting its potential as an anti-inflammatory agent without affecting CXCL8 binding .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameMechanism of ActionTherapeutic Applications
1,1-Difluoropropan-2-amine HClEnzyme inhibition; receptor bindingNeurological disorders; anti-inflammatory agents
3,3-Difluoropropan-1-amineDifferent reactivity patterns due to fluorinationLimited applications; primarily chemical synthesis
(R)-1,1-Difluoropropan-2-amine HClSimilar mechanisms; distinct stereochemistry effectsPotentially similar therapeutic uses

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,1-Difluoropropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, fluorinated amines are often prepared via substitution of halogenated precursors with ammonia under controlled conditions, followed by hydrochloric acid salt formation. Reaction optimization may include adjusting temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., THF or acetonitrile), and stoichiometric ratios of reagents to minimize byproducts like over-alkylated amines . Purification via recrystallization or column chromatography is critical for isolating high-purity crystalline products.

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorination patterns and amine protonation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • HPLC/UPLC : Reverse-phase chromatography with UV detection to assess purity (>98% is typical for research-grade material) .
  • Elemental Analysis : Quantify C, H, N, and Cl to validate stoichiometry.

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a fluorinated building block for:

  • Bioactive Molecule Synthesis : Incorporation into kinase inhibitors or GPCR-targeting ligands to enhance metabolic stability and binding affinity.
  • Isotopic Labeling : Deuterated or 13C^{13}\text{C}-labeled analogs for pharmacokinetic studies .
  • Prodrug Development : Amine functionalization for pH-dependent release mechanisms .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of fluorine atoms increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. Computational studies (e.g., DFT calculations) reveal transition-state stabilization via hyperconjugation between C-F σ* orbitals and the developing negative charge on the nucleophile. Experimental kinetic studies under varying pH and solvent conditions can quantify substituent effects on reaction rates .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show hydrolysis of the amine hydrochloride to form free amine and HCl, detectable via pH shifts. Degradation products include oxidation byproducts (e.g., nitroso compounds) under oxidative stress. Recommendations: Store desiccated at −20°C in amber vials to prevent photodegradation .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : AI-driven platforms (e.g., retrosynthesis tools) leverage databases like Reaxys and Pistachio to propose feasible routes. For example, coupling with ketones via reductive amination or Pd-catalyzed cross-coupling reactions can be simulated to assess feasibility and regioselectivity .

Q. How do structural modifications (e.g., fluorination position) affect bioactivity compared to analogs like 1-cyclopropyl derivatives?

  • Methodological Answer : Comparative studies with analogs (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) reveal that difluorination increases lipophilicity (logP ~1.2 vs. 0.8 for non-fluorinated analogs), enhancing blood-brain barrier penetration. In vitro assays (e.g., CYP450 inhibition) show reduced metabolic clearance due to fluorine’s steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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